
Acetyl coenzyme A lithium salt
Overview
Description
Acetyl coenzyme A lithium salt (Acetyl-CoA-Li) is a critical cofactor in metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and cholesterol biosynthesis. Its molecular formula is C23H38N7O17P3S·xLi+, with a molecular weight of 809.57 g/mol (free acid basis) and ≥93% purity (HPLC) . It is highly soluble in water (100 mg/mL) and stable at −20°C . Structurally, it consists of an acetyl group linked to coenzyme A via a thioester bond, enabling its role in acyl transfer reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl coenzyme A lithium salt is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures high purity and yields of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale enzymatic reactions followed by purification processes such as ion exchange chromatography. The compound is stored under desiccated conditions at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Acetyl coenzyme A lithium salt undergoes various types of reactions, including:
Oxidation: It can be oxidized to form acetoacetyl coenzyme A.
Reduction: It can be reduced to form acetyl coenzyme A.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as hydroxylamine.
Major Products
The major products formed from these reactions include acetoacetyl coenzyme A, acetyl coenzyme A, and various substituted derivatives .
Scientific Research Applications
Acetyl coenzyme A lithium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a cofactor in enzymatic acetyl transfer reactions.
Biology: It plays a key role in metabolic pathways such as the citric acid cycle and lipid biosynthesis.
Medicine: It is involved in the synthesis of neurotransmitters and the regulation of enzyme activities.
Industry: It is used in the production of various biochemical reagents and pharmaceuticals
Mechanism of Action
Acetyl coenzyme A lithium salt exerts its effects by acting as a carrier of acyl groups in enzymatic acetyl transfer reactions. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids . It positively regulates the activity of pyruvate carboxylase and is a precursor of the neurotransmitter acetylcholine .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Chain Length and Reactivity : Shorter acyl chains (e.g., acetyl, C2:0) enhance solubility and participation in central metabolism, while longer chains (e.g., butyryl, C4:0) are specialized for lipid oxidation .
- Enzyme Specificity : β-Methylcrotonyl-CoA-Li is tailored for β-methylcrotonyl-CoA carboxylase (MCCase), unlike Acetyl-CoA-Li, which interacts broadly with citrate synthase and acetyltransferases .
Solubility and Stability
- Acetyl-CoA-Li : Soluble at 100 mg/mL in water; lithium ions enhance stability in enzymatic assays .
- Butyryl-CoA-Li : Lower solubility due to longer hydrophobic chain but stabilizes lipid-binding enzymes .
- Trisodium Salt (A2056) : Higher molecular weight (875.51 g/mol) and altered solubility profile compared to lithium salts, often requiring specific buffers .
Analytical Methods
- Chromatography : Online two-dimensional LC/MS/MS is effective for quantifying acyl-CoA derivatives, including Acetyl-CoA-Li and its analogs .
- Enzymatic Assays : Phosphotransacetylase-based methods are standard for Acetyl-CoA-Li quantification, whereas β-Methylcrotonyl-CoA-Li requires MCCase-specific protocols .
Research Findings and Case Studies
- Cancer Metabolism : Overexpression of fatty acid synthase (FAS) in breast cancer correlates with elevated Acetyl-CoA-Li levels, highlighting its role in tumor lipid synthesis .
- Enzyme Kinetics : Studies on β-Methylcrotonyl-CoA-Li revealed a Km of 12 µM for MCCase, indicating higher substrate affinity compared to Butyryl-CoA-Li (Km = 25 µM) .
Biological Activity
Acetyl coenzyme A lithium salt (Acetyl-CoA Li) is a lithium salt derivative of acetyl coenzyme A, a pivotal metabolite in various biochemical pathways. This compound is integral to metabolism, particularly in the citric acid cycle and lipid biosynthesis. Its unique properties as a lithium salt may enhance its solubility and reactivity compared to its non-lithium counterparts, making it a subject of interest in biochemical research.
Acetyl-CoA Li is characterized by its moisture-sensitive powder form and requires storage at low temperatures to maintain stability. The chemical formula for this compound is C₁₄H₁₇LiN₁O₈P, with a molar mass of approximately 323.2 g/mol.
Biological Activity
Acetyl-CoA Li exhibits significant biological activity, influencing various metabolic processes:
- Metabolic Role : Acetyl-CoA is crucial for the synthesis and oxidation of fatty acids, serving as an acyl group carrier in metabolic pathways. It plays a vital role in the regulation of pyruvate dehydrogenase and carboxylase, which are essential for maintaining energy balance within cells .
- Enzymatic Regulation : Recent studies have shown that acetyl-CoA synthetase activity is regulated by lysine acetylation, which affects its interaction with other proteins like AcuA. This interaction is crucial for generating acetyl-CoA from acetyl-phosphate and coenzyme A, linking energy metabolism to carbon metabolism .
- Antioxidant Function : Acetyl-CoA has been identified as having antioxidant properties, particularly during cellular stress. It modifies protein cysteine residues, preventing oxidative damage through a process known as protein CoAlation .
Mechanistic Insights
- Enzymatic Activity : Acetyl-CoA positively regulates pyruvate carboxylase activity, which is essential for gluconeogenesis. The regulation occurs through feedback mechanisms that respond to cellular energy levels .
- Interaction Studies : Analytical size exclusion chromatography has demonstrated direct interactions between AcsA and AcuA when complexed with acetyl-CoA, indicating that these interactions are critical for the enzyme's functionality under varying metabolic conditions .
- Concentration Measurements : A study utilizing HPLC methods confirmed the concentrations of CoA and acetyl-CoA across various biological samples. For instance:
Biological Sample | CoA (nmol/mg protein) | Acetyl-CoA (nmol/mg protein) |
---|---|---|
Wild-type cells | 0.467 ± 0.015 | 0.162 ± 0.004 |
Mutant cells | 0.040 ± 0.001 | 0.140 ± 0.009 |
Rat liver | 0.872 ± 0.122 | 0.194 ± 0.038 |
Rat kidney | 0.191 ± 0.062 | 0.013 ± 0.006 |
These findings illustrate the differential distribution of acetyl-CoA in various tissues, which is crucial for understanding its metabolic roles .
Case Studies
- Lipid Metabolism : In studies involving lipid metabolism, acetyl-CoA has been shown to serve as a substrate for fatty acid synthesis, highlighting its role in energy storage and membrane formation .
- Neurotransmitter Synthesis : Research indicates that acetyl-CoA is involved in the synthesis of neurotransmitters like acetylcholine, suggesting potential implications in neurological health and disorders .
Q & A
Basic Research Questions
Q. How should Acetyl coenzyme A lithium salt be prepared and stored to ensure stability in enzymatic assays?
- Methodological Answer: Dissolve the compound at 100 mg/mL in deionized water (tested by Sigma-Aldrich) for immediate use. For long-term storage, aliquot the solution and store at −20°C for up to 2 weeks or −80°C for ≤6 months. Lyophilized powder should be kept in a desiccator at −20°C to avoid hydrolysis, particularly in alkaline or strongly acidic conditions .
Q. What are the standard biochemical applications of this compound?
- Methodological Answer: It serves as an essential cofactor in acetyltransferase reactions, such as:
- CAT reporter assays: Incubate cell lysates with 0.5 mM Acetyl CoA and [¹⁴C]chloramphenicol to quantify chloramphenicol acetyltransferase activity .
- Histone acetyltransferase (HAT) assays: Use 10–50 µM Acetyl CoA as an acetyl donor for histone or non-histone protein acetylation studies .
- Lipid biosynthesis: Supplement with 1–5 mM Acetyl CoA in fatty acid synthase assays to study malonyl-CoA incorporation .
Q. How can researchers verify the purity of this compound?
- Methodological Answer: Perform HPLC analysis using a C18 column with UV detection at 260 nm. A purity of ≥93% (as per Sigma-Aldrich specifications) is acceptable for most enzymatic assays. For isotopic labeling studies (e.g., ¹³C-labeled derivatives), use mass spectrometry to confirm isotopic enrichment ≥95% .
Advanced Research Questions
Q. How do lithium ions in Acetyl CoA lithium salt affect enzyme kinetics, and how can interference be mitigated?
- Methodological Answer: Lithium ions inhibit enzymes like lactate dehydrogenase and adenylate kinase at concentrations >50 mM. To minimize interference:
- Dialysis: Remove free Li⁺ ions by dialyzing the compound against 20 mM Tris-HCl (pH 7.5) for 4 hours .
- Alternative salts: Use sodium or potassium salts of Acetyl CoA in Li⁺-sensitive assays (e.g., phosphofructokinase studies) .
Q. How can researchers resolve contradictions in Acetyl CoA’s role in metabolic flux studies?
- Methodological Answer: Discrepancies often arise from compartment-specific concentrations (e.g., mitochondrial vs. cytosolic pools). Use:
- Isotope tracing: Incubate cells with ¹³C-labeled Acetyl CoA (e.g., Acetyl-1,2-¹³C₂) and track incorporation into TCA cycle intermediates via LC-MS .
- Subcellular fractionation: Isolate mitochondria and cytosol to measure compartment-specific Acetyl CoA levels using enzymatic cycling assays .
Q. What strategies optimize Acetyl CoA stability in high-throughput screening assays?
- Methodological Answer:
- pH control: Prepare working solutions in neutral buffers (pH 6.5–7.5) to prevent hydrolysis. Avoid cacodylate or high-salt buffers (>2 M), which accelerate degradation .
- Antioxidants: Add 1 mM DTT or 0.1% BSA to protect thioester bonds during prolonged incubations .
Q. How can researchers quantify Acetyl CoA in complex biological matrices?
- Methodological Answer: Use a tandem enzymatic assay:
Extraction: Quench cells with 80% methanol/20% PBS (v/v) at −80°C.
Derivatization: React with hydroxylamine to form acetyl-hydroxamate, detectable at 540 nm.
Validation: Normalize to internal standards (e.g., ¹³C-labeled Acetyl CoA) via LC-MS/MS for absolute quantification .
Q. What are the critical parameters for synthesizing acyl-CoA derivatives from Acetyl CoA lithium salt?
- Methodological Answer: For enzymatic synthesis (e.g., malonyl-CoA):
- Enzyme selection: Use acyl-CoA synthetase (EC 6.2.1.3) with 2 mM ATP and 5 mM Mg²⁺.
- Substrate ratio: Maintain a 1:1.2 molar ratio of Acetyl CoA to carboxylic acid (e.g., palmitate) .
- Purification: Isulate products via ion-exchange chromatography (DEAE-Sepharose) and confirm by HPLC .
Q. Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in Acetyl CoA’s regulatory effects on metabolic enzymes?
- Methodological Answer:
- Dose-response curves: Test Acetyl CoA at 0.1–10 mM to identify saturating vs. inhibitory concentrations (e.g., for pyruvate carboxylase activation) .
- Competitor analysis: Compare results with non-hydrolyzable analogs (e.g., Acetyl CoA methyl ester) to rule out thioester hydrolysis artifacts .
Q. What statistical approaches are recommended for analyzing Acetyl CoA-dependent metabolic data?
Properties
CAS No. |
32140-51-5 |
---|---|
Molecular Formula |
C23H38LiN7O17P3S |
Molecular Weight |
816.5 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1 |
InChI Key |
MQDBECZUJONFAI-QJBWUGSNSA-N |
SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Isomeric SMILES |
[Li].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
[Li].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Pictograms |
Irritant |
Related CAS |
75520-41-1 32140-51-5 |
Synonyms |
Lithium acetyl-CoA; Coenzyme A, S-acetate, lithium salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.